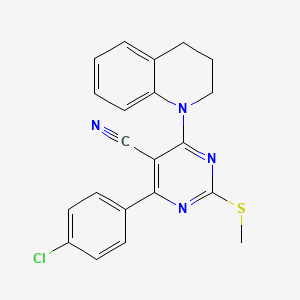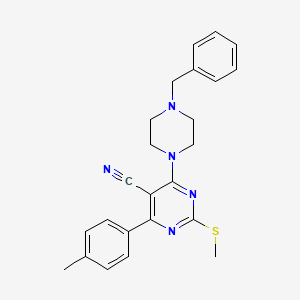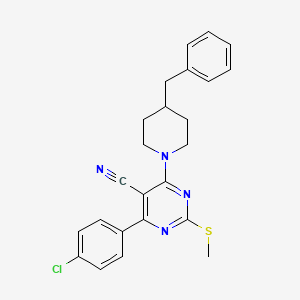
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PYRIMIDINE-5-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. Common starting materials might include 4-chlorobenzaldehyde, methylthiol, and tetrahydroquinoline derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions on the chlorophenyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. They might exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, such compounds could be investigated for their therapeutic potential. They might serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
作用機序
The mechanism of action of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PYRIMIDINE-5-CARBONITRILE would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine
- 6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyrimidine-5-carbonitrile
Uniqueness
What sets 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PYRIMIDINE-5-CARBONITRILE apart is its combination of functional groups, which might confer unique biological activities or chemical reactivity. The presence of the chlorophenyl, methylsulfanyl, and tetrahydroquinoline moieties in a single molecule could result in distinctive properties not observed in simpler analogs.
特性
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4S/c1-27-21-24-19(15-8-10-16(22)11-9-15)17(13-23)20(25-21)26-12-4-6-14-5-2-3-7-18(14)26/h2-3,5,7-11H,4,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXICQEYIDGNPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N2CCCC3=CC=CC=C32)C#N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3,5-DICHLOROPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834875.png)
![4-[BUTYL(METHYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834880.png)
![4-[(4-BUTYLPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834882.png)

![4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834896.png)

![4-(4-TERT-BUTYLPHENYL)-6-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834919.png)
![4-(4-TERT-BUTYLPHENYL)-6-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834923.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(3-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834928.png)
![4-(4-CHLOROPHENYL)-6-[(2-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834950.png)
![4-(4-CHLOROPHENYL)-6-[(2-METHOXY-5-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834954.png)
![4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834968.png)

![ETHYL 4-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B7834976.png)
